2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide

Descripción

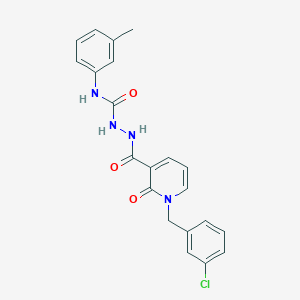

The compound 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide features a dihydropyridine core substituted with a 3-chlorobenzyl group at position 1 and a 2-oxo moiety. The 3-carbonyl is linked to a hydrazinecarboxamide group, which is further substituted with an m-tolyl (meta-methylphenyl) group (Fig. 1). This structure combines electron-withdrawing (chlorobenzyl, oxo) and hydrogen-bonding (hydrazinecarboxamide) functionalities, making it a candidate for applications in medicinal chemistry and materials science. Below, we compare its structural and physicochemical properties with similar compounds.

Propiedades

IUPAC Name |

1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O3/c1-14-5-2-8-17(11-14)23-21(29)25-24-19(27)18-9-4-10-26(20(18)28)13-15-6-3-7-16(22)12-15/h2-12H,13H2,1H3,(H,24,27)(H2,23,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGBSWCVKVNELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide is a hydrazine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 357.81 g/mol. The structure features a dihydropyridine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that hydrazine-derived ligands can inhibit the growth of various bacterial strains, suggesting that similar mechanisms may apply to the compound .

Table 1: Antimicrobial Activity of Dihydropyridine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Hydrazine derivatives have been noted for their ability to induce apoptosis in cancer cell lines through various pathways, including the inhibition of key enzymes involved in cell proliferation . One notable study demonstrated that similar compounds could significantly reduce tumor growth in xenograft models.

Case Study: Anticancer Effects

In a study involving a series of hydrazine derivatives, one compound showed an IC50 value of 0.24 µM against breast cancer cell lines, indicating potent activity . The mechanism was attributed to the induction of oxidative stress leading to cell death.

The biological activity of the compound likely stems from several mechanisms:

- Enzyme Inhibition : Many hydrazine derivatives act as enzyme inhibitors, particularly targeting those involved in metabolic pathways critical for cancer cell survival.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to cellular damage and apoptosis in cancer cells.

- Interaction with DNA : Some studies suggest that these compounds may intercalate into DNA, disrupting replication and transcription processes.

Safety and Toxicity

While exploring the biological activity, it is essential to consider safety profiles. Preliminary toxicity assessments indicate that many hydrazine derivatives exhibit low cytotoxicity in normal cell lines, which is promising for therapeutic applications . However, comprehensive toxicity studies are necessary to establish safety margins.

Comparación Con Compuestos Similares

Structural Analogues with Modified Benzyl/Hydrazinecarboxamide Groups

Key Insights :

Analogues with Modified Dihydropyridine Substituents

Key Insights :

Analogues with Alternative Linker Groups

Key Insights :

- The indole-containing analog () demonstrates how core heterocycles (e.g., indole vs. dihydropyridine) influence molecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.